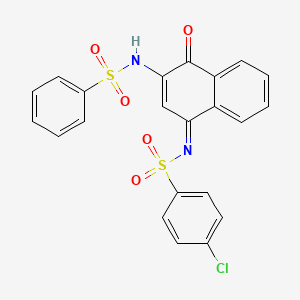

(E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

(NE)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O5S2/c23-15-10-12-17(13-11-15)32(29,30)24-20-14-21(22(26)19-9-5-4-8-18(19)20)25-31(27,28)16-6-2-1-3-7-16/h1-14,25H/b24-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEIHZXCWCPVEP-HIXSDJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Naphthalene Core: The synthesis begins with the preparation of the naphthalene core, which can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Phenylsulfonamido Group: The next step involves the sulfonation of the naphthalene derivative to introduce the phenylsulfonamido group. This can be done using sulfonyl chloride and a base such as pyridine.

Formation of the Benzenesulfonamide Moiety: The final step is the coupling of the sulfonated naphthalene derivative with 4-chlorobenzenesulfonamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide groups to amines.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mecanismo De Acción

The mechanism by which (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs and Related Compounds

Structural Similarities and Key Substituent Effects

The compound’s core naphthalene scaffold and sulfonamide functional groups align it with several documented analogs (Table 1). Key structural variations include:

- Substituent Position : The placement of sulfonamide and oxo groups on the naphthalene ring significantly influences electronic properties and binding interactions. For example, N-(4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide (CAS 301313-47-3) shares the 4-oxo-naphthalenylidene motif but substitutes a naphthalenesulfonamide instead of a chlorobenzenesulfonamide, increasing molecular weight (347.39 g/mol vs. theoretical ~448 g/mol for the target compound) .

- Chlorine vs. Methoxy Groups : Chlorine atoms enhance electrophilicity and membrane permeability compared to methoxy groups, as seen in 3-methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d), which prioritizes hydrogen bonding via methoxy substituents .

Physicochemical Properties

- Melting Points: Chromene-pyrazolo derivatives (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) exhibit melting points of 175–178°C, reflecting the stability imparted by fused aromatic systems .

- Hydrogen Bonding : N-(4-hydroxyphenyl)benzenesulfonamide forms intermolecular N–H⋯O and O–H⋯O bonds, a feature likely shared by the target compound due to its sulfonamide and oxo groups .

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

Actividad Biológica

(E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by a sulfonamide functional group attached to an aromatic system. The structure can be represented as follows:

This structure suggests potential interactions with biological targets due to its polar and non-polar regions.

The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to bacteriostatic effects, making them effective against various bacterial infections. Additionally, sulfonamides have been noted for their anti-inflammatory properties, which may contribute to their therapeutic profiles in conditions like rheumatoid arthritis and certain cancers.

Antimicrobial Activity

A study evaluating the antimicrobial activity of various sulfonamide derivatives indicated that compounds similar to (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 100 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Anti-cancer Activity

Recent investigations into the anti-cancer properties of sulfonamide derivatives have demonstrated their efficacy in inhibiting tumor cell proliferation. For instance, a compound structurally related to (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide showed promising results in reducing the viability of cancer cell lines such as HL-60 and MCF-7. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 15 |

| MCF-7 | 20 |

Case Studies

- Case Study on Inhibition of Tumor Growth : A xenograft model was used to assess the anti-tumor effects of (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anti-cancer agent.

- Study on Inflammatory Response : In an experimental model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its role in modulating inflammatory pathways.

Q & A

Q. What are the standard synthetic routes for (E)-4-chloro-N-(4-oxo-3-(phenylsulfonamido)naphthalen-1(4H)-ylidene)benzenesulfonamide?

The compound is typically synthesized via condensation reactions between chlorinated naphthoquinone derivatives and sulfonamide precursors. A common method involves reacting 3-amino-4-oxo-naphthalen-1(4H)-one with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Optimization of reaction time, solvent polarity, and stoichiometry is critical to achieving high yields (>70%) and purity. Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is structural confirmation performed for this compound?

Structural elucidation relies on NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm regiochemistry and stereochemistry. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 485.02). FT-IR identifies functional groups like sulfonamide S=O (~1350 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

The compound’s ERRα inverse agonist activity is assessed via luciferase reporter assays in breast cancer cell lines (e.g., MDA-MB-231). Dose-dependent suppression of ERRα target genes (e.g., PDK4, ESRRA) is quantified using qRT-PCR. Anti-proliferative effects are measured via MTT assays , with IC₅₀ values typically ranging 5–20 µM .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield, byproducts) be addressed?

Low yields often arise from competing reactions at the naphthoquinone carbonyl group. Strategies include:

Q. How is crystallographic data analyzed to resolve structural ambiguities?

Single-crystal X-ray diffraction data are refined using SHELXL for small-molecule structures. For electron density discrepancies (e.g., disordered sulfonamide groups), ORTEP-3 visualizes thermal ellipsoids, while WinGX integrates refinement and validation tools. Key metrics: R₁ < 0.05, wR₂ < 0.15, and a Flack parameter confirming absolute configuration .

Q. How to reconcile contradictory biological data (e.g., variable IC₅₀ across cell lines)?

Discrepancies may stem from differences in ERRα expression levels or off-target effects. Solutions include:

Q. What advanced analytical methods optimize purity assessment?

Beyond HPLC, chiral SFC (supercritical fluid chromatography) resolves enantiomeric impurities. DSC/TGA detects polymorphic forms affecting solubility. XPS (X-ray photoelectron spectroscopy) verifies elemental composition, particularly for halogenated analogs .

Q. How does structural modification enhance ERRα selectivity?

Comparative studies with analogs (e.g., LingH2-10, HSP1604) reveal that:

- Chlorine substituents at the naphthalene ring improve binding to ERRα’s hydrophobic pocket.

- Sulfonamide linker flexibility modulates inverse agonist efficacy.

- PROTAC-based degradation (e.g., using VHL ligands) enhances potency (e.g., >80% ERRα degradation at 30 nM) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.